4-morpholin-2-ylbenzene-1,2-diol

Catalog No.
S3351436
CAS No.
54826-84-5
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-morpholin-2-ylbenzene-1,2-diol

CAS Number

54826-84-5

Product Name

4-morpholin-2-ylbenzene-1,2-diol

IUPAC Name

4-morpholin-2-ylbenzene-1,2-diol

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10/h1-2,5,10-13H,3-4,6H2

InChI Key

GYJRRQRGZZEHEB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O

4-Morpholin-2-ylbenzene-1,2-diol, also known as 4-[(2S)-morpholin-2-yl]benzene-1,2-diol, is an organic compound characterized by its morpholine ring and diol functional groups. Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of approximately 197.22 g/mol . The compound features a benzene ring substituted with a morpholine group at the para position and hydroxyl groups at the 1 and 2 positions of the benzene ring.

Typical of phenolic compounds and morpholines. Key reactions include:

  • N-Alkylation: The morpholine nitrogen can undergo alkylation, which modifies its reactivity and solubility.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, enhancing its potential for drug formulation.
  • Oxidation: The diol can be oxidized to yield ketones or aldehydes, which may have different biological activities.

These reactions are significant in medicinal chemistry for developing derivatives with improved pharmacological properties .

4-Morpholin-2-ylbenzene-1,2-diol has shown promising biological activities. Notably:

  • Antioxidant Properties: The diol structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation .

Several synthetic routes have been reported for the preparation of 4-morpholin-2-ylbenzene-1,2-diol:

  • Starting from 4-bromophenol: This method involves nucleophilic substitution with morpholine followed by reduction of the resulting intermediate.
  • Direct coupling: Utilizing palladium-catalyzed reactions to couple morpholine derivatives with substituted phenols.
  • Multi-step synthesis: Involves forming the morpholine ring first and then attaching it to a substituted benzene through various coupling techniques .

The compound has various applications in medicinal chemistry and materials science:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Polymer Chemistry: Used in synthesizing polymers with specific properties due to its functional groups.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of more complex compounds .

Interaction studies are crucial for understanding how 4-morpholin-2-ylbenzene-1,2-diol interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins can reveal its mechanism of action.
  • Receptor Interaction: Studies focusing on its interaction with G-protein coupled receptors may elucidate its pharmacological effects .

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-morpholin-2-ylbenzene-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Isopropylmorpholin-2-ylbenzene-1,2-diolIsopropyl group additionEnhanced lipophilicity and altered biological activity
(R)-4-(3-Isopropyloxazolidin-5-yl)benzene-1,2-diolOxazolidine ring structureDifferent stereochemistry leading to unique interactions
3,6-Dimethylbenzene-1,2-diolAdditional methyl groupsVariability in solubility and potential applications in cosmetics

These compounds highlight the versatility of the morpholine and diol functionalities while demonstrating how slight modifications can lead to significant changes in properties and activities.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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